ethyl 2-{2-[2-(4-chlorophenoxy)-2-methylpropanamido]-1,3-thiazol-4-yl}acetate
Overview
Description
Ethyl 2-{2-[2-(4-chlorophenoxy)-2-methylpropanamido]-1,3-thiazol-4-yl}acetate is a complex organic compound that features a thiazole ring, a chlorophenoxy group, and an ethyl ester functional group
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may influence how the compound interacts with its targets.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including anti-inflammatory and analgesic activity .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different environments .
Biochemical Analysis
Biochemical Properties
Ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins that are crucial for cell signaling and metabolic processes, influencing their activity and stability.
Cellular Effects
Ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate affects various types of cells and cellular processes. It has been shown to modulate cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, in cancer cells, the compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can influence the expression of genes involved in cell proliferation and differentiation, thereby affecting cell function and behavior.
Molecular Mechanism
The molecular mechanism of ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it can inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained modulation of gene expression.
Dosage Effects in Animal Models
The effects of ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antitumor activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation and modulating metabolic pathways.
Transport and Distribution
The transport and distribution of ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, with higher concentrations observed in tissues with high metabolic activity.
Subcellular Localization
Ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can accumulate in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can localize to the mitochondria, influencing cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[2-(4-chlorophenoxy)-2-methylpropanamido]-1,3-thiazol-4-yl}acetate typically involves multiple steps:
Formation of 2-(4-chlorophenoxy)-2-methylpropanoic acid: This can be achieved by reacting 4-chlorophenol with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Thiazole Ring Formation: The amide is then reacted with a thioamide in the presence of a base to form the thiazole ring.
Esterification: Finally, the thiazole compound is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[2-(4-chlorophenoxy)-2-methylpropanamido]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the original compound.
Scientific Research Applications
Ethyl 2-{2-[2-(4-chlorophenoxy)-2-methylpropanamido]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections due to the presence of the thiazole ring.
Organic Synthesis:
Materials Science: It may be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate: Similar structure but lacks the thiazole ring, making it less versatile in biological applications.
2-(4-chlorophenoxy)-2-methylpropanoic acid: Precursor to the target compound, lacks the ester and thiazole functionalities.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents, exhibiting a range of biological activities.
Uniqueness
Ethyl 2-{2-[2-(4-chlorophenoxy)-2-methylpropanamido]-1,3-thiazol-4-yl}acetate is unique due to the combination of the chlorophenoxy group, thiazole ring, and ester functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-4-23-14(21)9-12-10-25-16(19-12)20-15(22)17(2,3)24-13-7-5-11(18)6-8-13/h5-8,10H,4,9H2,1-3H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXPSYQAOMXHEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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